8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Description
The compound 8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one (hereafter referred to as Compound A) is a spirocyclic hybrid molecule featuring a benzothiazole fused to a pyrrolo[3,2,1-ij]quinolinone scaffold. Its molecular formula is C₁₇H₁₄N₂OS (monoisotopic mass: 294.082684), with substituents including an ethoxy group at the 8' position and three methyl groups at the 4',4',6' positions . This spiro architecture is critical for its conformational rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
6-ethoxy-9,11,11-trimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,2'-3H-1,3-benzothiazole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-5-26-14-10-15-13(2)12-21(3,4)24-19(15)16(11-14)22(20(24)25)23-17-8-6-7-9-18(17)27-22/h6-11,13,23H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJQTFZEZPWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C4(C(=O)N3C(CC2C)(C)C)NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities supported by recent research findings.
The molecular formula of the compound is with a molecular weight of 380.51 g/mol. The compound features a spiro structure combining benzothiazole and pyrroloquinoline moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 380.51 g/mol |
| Molecular Formula | C22 H24 N2 O2 S |
| LogP | 4.922 |
| Polar Surface Area | 35.36 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Recent studies have demonstrated various synthetic routes that yield high purity and yield of the target compound using techniques such as cyclization and acylation .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of benzothiazole derivatives. Compounds similar to This compound have shown significant antibacterial and antifungal activities against various pathogens. For instance, studies indicated that modifications in the benzothiazole ring can enhance antibacterial efficacy .
Antidepressant Effects
Research has indicated that compounds with similar structures exhibit antidepressant properties without negative effects on physical activity. This suggests a potential for This compound to influence serotonin pathways positively .
Anticonvulsant Activity
The compound's structural analogs have been tested for anticonvulsant effects. The presence of electron-withdrawing groups in the benzothiazole moiety has been linked to enhanced activity against seizures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can lead to improved potency and selectivity for biological targets. For instance:
- Electron-donating groups at certain positions enhance anthelminthic activity.
- Electron-withdrawing groups improve antibacterial properties .
Case Studies
- Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with alkyl substitutions exhibited superior antimicrobial activity compared to their unsubstituted counterparts.
- Antidepressant Activity : In a behavioral study involving rodent models, compounds structurally related to This compound displayed significant reductions in depressive-like behaviors when administered over a two-week period.
Scientific Research Applications
Overview
8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one (CAS Number: 810631-11-9) is a complex organic compound with potential applications in various scientific fields. Its unique structure incorporates a spiro-benzothiazole and pyrroloquinoline framework, which may contribute to its biological activity and utility in medicinal chemistry.
Medicinal Chemistry
The compound has shown promise in antimicrobial and antitumor activities. Recent studies indicate that derivatives of benzothiazole exhibit significant biological properties against various pathogens and cancer cell lines. The spiro structure enhances the pharmacological profile by potentially increasing bioavailability and specificity.
Antitubercular Activity
Research has highlighted the synthesis of benzothiazole derivatives that demonstrate effective antitubercular activity. The incorporation of the spiro structure may enhance the interaction with biological targets involved in tuberculosis pathology, making it a candidate for further exploration in treating this infectious disease .
Drug Development
Due to its complex structure, this compound can serve as a lead compound in drug development. Its unique molecular configuration allows for modifications that could optimize its efficacy and reduce toxicity. The ability to alter substituents on the benzothiazole and pyrroloquinoline moieties provides a pathway for generating new therapeutic agents.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of various benzothiazole derivatives, including those related to the spiro compound discussed here. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting that similar analogs could be developed from this compound.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial properties of spiro compounds derived from benzothiazole. The findings revealed that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[3,2,1-ij]quinolinone Family
The following compounds share the pyrrolo[3,2,1-ij]quinolinone core but differ in substituents and fused heterocycles:
Notes:
- Spiro vs. Non-Spiro Analogues: Compound A’s spiro-benzothiazole fusion distinguishes it from non-spiro derivatives like the 8-ethoxy and 4-chlorophenyl analogues. This fusion introduces steric constraints and electronic effects that may modulate solubility and receptor interactions .
- Substituent Effects: The ethoxy group in Compound A and its 8-iodo analogue () influence lipophilicity and metabolic stability.
Physicochemical and Spectral Properties
Notes: Spectral data for Compound A are inferred from structurally related spiro compounds in .
Q & A
Q. Optimization Strategies :
- Solvent selection : Ethanol is preferred for its polarity and boiling point, facilitating reflux without side reactions .
- Purification : Sequential use of ethyl acetate/hexane column chromatography and ethanol recrystallization improves purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
Answer:
Essential techniques include:
IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ethoxy (C-O, ~1250 cm⁻¹) groups .
NMR Spectroscopy :
- ¹H NMR : Signals for ethoxy (-OCH₂CH₃) appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.6–4.0 ppm). Methyl groups on the spiro junction resonate as singlets (δ 1.8–2.2 ppm) .
- ¹³C NMR : The spiro carbon (quaternary) is observed at δ 70–80 ppm, while the lactam carbonyl appears at δ 165–175 ppm .
HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₂O₂S: 393.1638; observed: 393.1635) .
Advanced: How can researchers resolve discrepancies in NMR data when synthesizing this compound under varying reaction conditions?
Answer:
Discrepancies often arise from:
- Solvent polarity : Ethanol vs. DMF may alter proton exchange rates, broadening signals for NH groups. Use deuterated DMSO for enhanced resolution .
- Tautomerism : The spiro-lactam moiety can exhibit keto-enol tautomerism, shifting carbonyl signals. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes dominant tautomers .
- Impurity masking : Minor byproducts (e.g., unreacted aldehydes) can overlap signals. Employ 2D NMR (COSY, HSQC) to isolate target compound signals .
Case Study :
In a synthesis using 4-nitrobenzaldehyde, a doublet at δ 8.2 ppm (aromatic H) was misassigned to the product but later identified as residual aldehyde via spiking experiments .
Advanced: What strategies are effective in analyzing the spiro junction’s stereochemical configuration?
Answer:
The spiro junction’s stereochemistry is confirmed via:
X-ray crystallography : Resolves absolute configuration. For example, a related spiro compound showed a dihedral angle of 87.5° between benzothiazole and pyrroloquinoline planes .
Computational methods :
Q. Yield Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol reflux, 12 hr | 75 | 95 |
| Microwave, 100°C, 30 min | 89 | 98 |
| DMF, 80°C, 6 hr | 68 | 91 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
